

In Vivo Effects of CCR2/CCR5 Inhibition by PF-04634817: A Technical Guide

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Compound of Interest		
Compound Name:	PF-04634817 succinate	
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Introduction

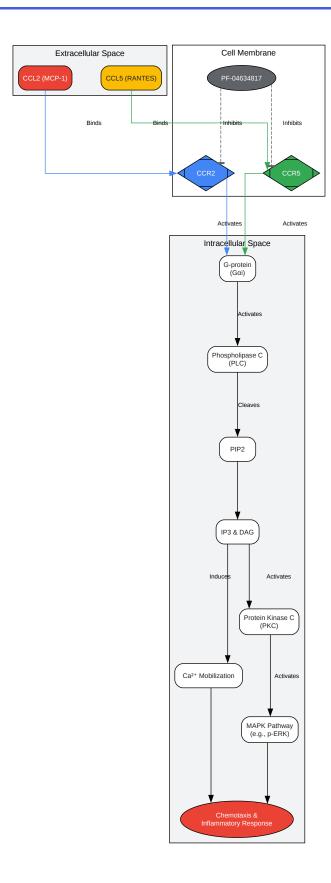
PF-04634817 is a small molecule, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors, and their respective primary ligands (CCL2/MCP-1 for CCR2, and CCL5/RANTES for CCR5), are integral components of the inflammatory cascade, mediating the recruitment and infiltration of monocytes, macrophages, and T-cells to sites of inflammation.[1] Given their role in various inflammatory and fibrotic diseases, simultaneous inhibition of both CCR2 and CCR5 presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the in vivo effects of PF-04634817, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: CCR2/CCR5 Signaling

CCR2 and CCR5 are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, activation, and proliferation of immune cells. The inhibition of these receptors by PF-04634817 is intended to disrupt these processes, thereby reducing the inflammatory response in disease states.

Signaling Pathway of CCR2 and CCR5





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Caption: Simplified signaling cascade of CCR2 and CCR5 leading to inflammatory responses.



Preclinical In Vivo Studies

A key preclinical study investigated the efficacy of PF-04634817 in a mouse model of progressive diabetic nephropathy.[2]

Experimental Protocol: Diabetic Nephropathy in Nos3deficient Mice

Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice on a C57BL/6 background were used. These mice develop hypertension, a key feature of human diabetic nephropathy.[3][4]

Induction of Diabetes: Diabetes was induced by five daily low-dose injections of streptozotocin (STZ).

Treatment Groups:

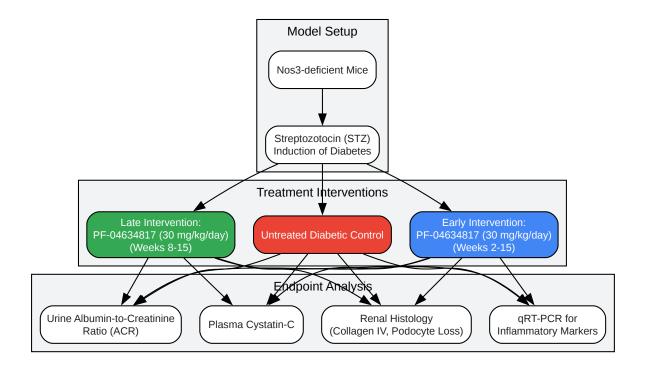
- Early Intervention: Diabetic mice received chow containing PF-04634817 (30 mg/kg/day)
 starting two weeks after STZ injection and continuing for 13 weeks.
- Late Intervention: Diabetic mice received PF-04634817 in their chow starting eight weeks after STZ injection and continuing for seven weeks.
- Control Groups: Included non-diabetic and untreated diabetic Nos3-deficient mice.

Key Parameters Measured:

- Albuminuria: Assessed by the urine albumin-to-creatinine ratio (ACR).
- Renal Function: Measured by plasma cystatin-C levels.
- Renal Histology: Glomerulosclerosis was evaluated by quantitative image analysis of collagen type IV immunostaining. Podocyte loss was also assessed.
- Inflammation Markers: Kidney mRNA levels of proinflammatory and profibrotic markers were measured by PCR.



Preclinical Workflow



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Caption: Experimental workflow for the preclinical evaluation of PF-04634817.

Preclinical Efficacy Data



Parameter	Untreated Diabetic Control	Early Intervention with PF-04634817	Key Finding
Urine Albumin-to- Creatinine Ratio (ACR)	6- to 10-fold increase post-STZ	Significant reduction from peak levels	PF-04634817 reduced albuminuria.[5]
Plasma Cystatin-C	Significantly increased	Rise was substantially reduced	Improved renal function with treatment.[3]
Podocyte Loss	Significant loss observed	Significant protection against loss	PF-04634817 preserved podocytes. [3]
Glomerulosclerosis (Collagen IV)	Increased deposition	Reduced collagen deposition	Attenuation of renal fibrosis.[3]

Clinical In Vivo Studies

PF-04634817 has been evaluated in Phase I and Phase II clinical trials for diabetic nephropathy and diabetic macular edema. While detailed pharmacokinetic data from Phase I studies in healthy volunteers (NCT0109887, NCT01140672, NCT01247883, NCT01791855) are not fully published, the Phase II studies provide valuable efficacy and safety information.[1]

Phase II Study in Diabetic Nephropathy

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

Patient Population: 226 adult subjects with type 2 diabetes and overt nephropathy (urinary albumin-to-creatinine ratio [UACR] ≥300 mg/g) on standard of care (ACE inhibitor or ARB therapy).[6]

Dosing:

- PF-04634817: 150 mg or 200 mg orally, once daily.
- Matching placebo.



Primary Endpoint: Change from baseline in UACR at week 12.

Parameter	Placebo	PF-04634817	Outcome
Placebo-Adjusted Reduction in UACR at Week 12	-	8.2% (ratio 0.918; 95% credible interval: 0.75–1.09)	Modest, but not statistically significant, reduction in albuminuria.[6]
Proportion of Subjects with ≥50% UACR Reduction	6.8% (3 of 44)	10.2% (13 of 128)	Numerically higher response rate with PF-04634817.[1]
Serum MCP-1	No significant change	Marked and sustained increase	Evidence of CCR2 target engagement.[1]
Absolute Monocytes	No significant change	Sustained reduction	Pharmacodynamic evidence of CCR2 inhibition.[1]

Despite the evidence of target engagement, the modest efficacy led to the discontinuation of clinical development for this indication.[6]

Phase II Study in Diabetic Macular Edema

A separate Phase II study evaluated PF-04634817 in patients with diabetic macular edema. The study did not meet its primary endpoint of non-inferiority to ranibizumab in improving best-corrected visual acuity.

Pharmacodynamic Assessment Methodologies

The in vivo effects of PF-04634817 were confirmed through various pharmacodynamic assays.

Ex Vivo Phospho-ERK (p-ERK) Assay for CCR2 Inhibition

This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling molecule in the CCR2 pathway. Inhibition of CCL2-induced ERK phosphorylation in patient-derived cells demonstrates target engagement.[1]



Generalized Protocol:

- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples collected from subjects.
- Antagonist Pre-incubation: Pre-incubate the isolated PBMCs with PF-04634817 at various concentrations.
- Agonist Stimulation: Stimulate the cells with a known concentration of CCL2 (e.g., the EC80 concentration) to induce CCR2 signaling.
- Cell Lysis: Lyse the cells to release intracellular proteins.
- p-ERK Detection: Quantify the levels of phosphorylated ERK in the cell lysates using a sensitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]
- Data Analysis: Determine the inhibitory concentration (IC50) of PF-04634817 by plotting the reduction in p-ERK signal against the drug concentration.

CCR5 Receptor Internalization Assay

This assay assesses the ability of PF-04634817 to block the ligand-induced internalization of the CCR5 receptor from the cell surface.

Generalized Protocol:

- Cell Culture: Use a cell line expressing CCR5 (e.g., CHO or THP-1 cells).[9]
- Antagonist Treatment: Treat the cells with PF-04634817.
- Ligand Challenge: Add a CCR5 ligand (e.g., CCL5/RANTES) to induce receptor internalization.[10]
- Cell Surface Staining: Stain the cells with a fluorescently labeled antibody that specifically binds to an extracellular epitope of CCR5.



 Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the number of CCR5 receptors remaining on the cell surface. A higher fluorescence intensity in the presence of PF-04634817 indicates inhibition of internalization.[11]

Summary and Conclusion

PF-04634817, a dual CCR2/CCR5 antagonist, has demonstrated clear in vivo target engagement in both preclinical models and human clinical trials. Pharmacodynamic markers, such as increased serum MCP-1 and reduced circulating monocytes, confirm the biological activity of the compound. In a mouse model of diabetic nephropathy, PF-04634817 showed protective effects on renal function and structure. However, in Phase II clinical trials for diabetic nephropathy and diabetic macular edema, the observed efficacy was modest and did not meet the predefined endpoints for continued development in these indications. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the in vivo effects of CCR2/CCR5 inhibition.

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